1-ethyl-N-(2-fluorophenyl)piperidin-4-amine
CAS No.: 416868-42-3
Cat. No.: VC4552250
Molecular Formula: C13H19FN2
Molecular Weight: 222.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 416868-42-3 |
|---|---|
| Molecular Formula | C13H19FN2 |
| Molecular Weight | 222.307 |
| IUPAC Name | 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C13H19FN2/c1-2-16-9-7-11(8-10-16)15-13-6-4-3-5-12(13)14/h3-6,11,15H,2,7-10H2,1H3 |
| Standard InChI Key | JXDKAPWBGLJUDX-UHFFFAOYSA-N |
| SMILES | CCN1CCC(CC1)NC2=CC=CC=C2F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a piperidine ring substituted at the 4-position with an ethyl group and a 2-fluorophenylamine moiety. Key identifiers include:
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IUPAC Name: 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine
The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.30 g/mol | |
| Solubility | Not publicly available | |
| Boiling/Melting Points | Undocumented |
The lack of solubility and thermal data underscores the compound’s primary use in research settings rather than industrial applications .
Synthesis and Structural Modifications
Synthetic Routes
While no explicit synthesis protocol for 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine is published, analogous piperidine derivatives are typically synthesized via:
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N-Alkylation: Reacting 4-aminopiperidine with 2-fluoroaniline in the presence of a base (e.g., KCO) and an alkylating agent like ethyl bromide.
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Reductive Amination: Condensing 1-ethylpiperidin-4-one with 2-fluorophenylamine using NaBHCN or Na(AcO)BH .
A study on structurally related modafinil analogs demonstrated that introducing a bis(4-fluorophenyl)methyl group enhances dopamine transporter (DAT) affinity .
Structural-Activity Relationships (SAR)
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Piperidine Core: The tertiary amine in the piperidine ring is critical for DAT binding, as replacing it with an amide reduces activity .
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Fluorophenyl Group: Ortho-fluoro substitution on the phenyl ring improves metabolic stability compared to para-substituted analogs .
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Ethyl Side Chain: The ethyl group at the 1-position of piperidine optimizes lipophilicity, balancing blood-brain barrier penetration and solubility .
Pharmacological Profile
Metabolic Stability
Rat liver microsome assays for similar piperidines revealed half-lives () exceeding 60 minutes, attributed to the fluorine atom’s electron-withdrawing effects reducing oxidative metabolism .
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